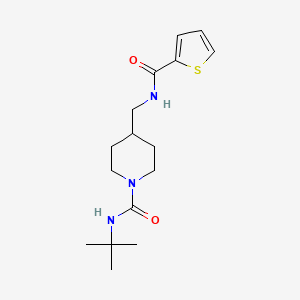

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide

Beschreibung

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a thiophene-2-carboxamido methyl substituent at the 4-position of the piperidine ring and a tert-butyl group on the terminal carboxamide. These analogs are synthesized via modular approaches, often involving tert-butyl-protected piperidine intermediates and subsequent coupling with aryl isocyanates or other electrophiles .

Eigenschaften

IUPAC Name |

N-tert-butyl-4-[(thiophene-2-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-8-6-12(7-9-19)11-17-14(20)13-5-4-10-22-13/h4-5,10,12H,6-9,11H2,1-3H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYASKHFYOYMQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available piperidine derivatives and thiophene-2-carboxylic acid.

Amidation Reaction: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This acid chloride is then reacted with a piperidine derivative in the presence of a base such as triethylamine (Et₃N) to form the amide bond.

tert-Butyl Protection: The tert-butyl group can be introduced via alkylation reactions using tert-butyl bromide (t-BuBr) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄).

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can

Biologische Aktivität

N-(tert-butyl)-4-((thiophene-2-carboxamido)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Tert-butyl Group : A branched alkyl group that enhances lipophilicity.

- Thiophene-2-Carboxamido Moiety : A sulfur-containing heterocyclic structure that may contribute to the compound's biological activity.

The molecular formula for this compound is with a molecular weight of approximately 324.44 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways by binding to these targets, leading to various physiological responses.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene moiety is believed to enhance its interaction with cellular targets involved in cancer progression.

- Antimicrobial Properties : Similar compounds have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes that are critical in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of metabolic pathways |

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar piperidine derivatives, it was found that compounds with thiophene groups demonstrated significant cytotoxicity against human tumor cell lines. The study highlighted that modifications in substituents could enhance binding affinity to target proteins involved in tumor growth regulation .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of thiophene-containing compounds. Results indicated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as lead compounds for developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar derivatives reported in the evidence, focusing on synthetic strategies, substituent effects, and characterization data.

Structural Modifications in Piperidine Carboxamides

Thiophene vs. Benzimidazolone/Benzodiazolyl Groups

- The target compound’s thiophene-2-carboxamido methyl group distinguishes it from analogs in the evidence, which predominantly feature benzimidazolone or benzodiazolyl moieties. Thiophene may enhance solubility or alter electron density compared to aromatic heterocycles like benzimidazolone.

- Benzimidazolone Derivatives : Compounds such as 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (25 in ) exhibit potent inhibitory activity, attributed to hydrogen-bonding interactions from the benzimidazolone carbonyl .

Yield and Reactivity

- Aryl Isocyanate Reactivity : Coupling with electron-deficient aryl isocyanates (e.g., 4-nitrophenyl isocyanate) yields products in lower yields (68% for compound 10 in ) compared to electron-neutral or -rich analogs (87–90%) .

- Steric Effects : Bulky substituents like tert-butyl may hinder coupling efficiency but improve metabolic stability. For example, tert-butyl carbamates are frequently used as protecting groups due to their stability under basic conditions .

Characterization Data

Table: Comparison of Selected Analogs

Research Implications and Limitations

- Unique Thiophene Motif : The thiophene group in the target compound may offer distinct electronic or steric properties compared to benzimidazolone-based analogs, warranting further investigation into its binding affinity and pharmacokinetics.

- Gaps in Evidence: None of the provided studies describe thiophene-containing piperidine carboxamides, limiting direct comparisons. Future work should explore synthetic routes for such derivatives using methods analogous to General Procedure A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.